molecular formula C20H15ClN4O B10866543 1-(1H-benzimidazol-2-yl)-6-(2-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

1-(1H-benzimidazol-2-yl)-6-(2-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B10866543
M. Wt: 362.8 g/mol
InChI Key: YSBYATNABVTAKP-UHFFFAOYSA-N
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Description

This compound belongs to the 1,5,6,7-tetrahydro-4H-indazol-4-one family, characterized by a bicyclic indazolone core fused with a benzimidazole moiety and a 2-chlorophenyl substituent at position 4. Its structure combines aromatic heterocycles (benzimidazole) with a partially saturated indazolone scaffold, which is known for diverse biological activities, including kinase inhibition and antimicrobial properties . The 2-chlorophenyl group enhances lipophilicity and may influence target binding through steric and electronic effects.

Properties

Molecular Formula

C20H15ClN4O

Molecular Weight

362.8 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)-6-(2-chlorophenyl)-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C20H15ClN4O/c21-15-6-2-1-5-13(15)12-9-18-14(19(26)10-12)11-22-25(18)20-23-16-7-3-4-8-17(16)24-20/h1-8,11-12H,9-10H2,(H,23,24)

InChI Key

YSBYATNABVTAKP-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1N(N=C2)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-benzimidazol-2-yl)-6-(2-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. One common method involves the condensation of 2-chlorobenzaldehyde with o-phenylenediamine to form the benzimidazole ring. This intermediate is then subjected to cyclization reactions with appropriate reagents to form the indazole ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(1H-benzimidazol-2-yl)-6-(2-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(1H-benzimidazol-2-yl)-6-(2-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-2-yl)-6-(2-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications: Substituent Effects

The following table summarizes key analogs and their structural differences:

Compound Name Substituent at Position 6 Molecular Weight Key Features
Target Compound (this article) 2-Chlorophenyl 377.83* Enhanced electronegativity; potential for halogen bonding
1-(1H-Benzimidazol-2-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one 6,6-dimethyl 309.36* Increased steric bulk; stabilizes ring conformation
1-(1H-Benzimidazol-2-yl)-6-(2,4-dimethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one 2,4-Dimethoxyphenyl 388.42 Methoxy groups improve solubility; electron-donating effects
6-(5-Methyl-2-furanyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one 5-Methyl-2-furanyl 296.33* Heterocyclic substituent; potential for π-stacking interactions
6-(5-Methyl-2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one 5-Methyl-2-thienyl 248.34* Sulfur-containing group; alters electronic properties

*Molecular weights estimated based on substituent contributions.

Key Observations:
  • Electron-Withdrawing vs. In contrast, the 2,4-dimethoxyphenyl analog () has electron-donating methoxy groups, which may improve solubility but reduce affinity for hydrophobic regions .
  • Steric Effects : The 6,6-dimethyl substitution () imposes conformational rigidity on the indazolone ring, which could reduce metabolic instability compared to the less bulky 2-chlorophenyl derivative .
  • Heterocyclic Substituents : Analogs with furanyl or thienyl groups () introduce heteroatoms that modulate electronic properties and may enhance interactions with metal ions or polar residues in enzymes .

Tautomeric Stability

Computational studies on indazol-4-ones () reveal that tautomer stability is influenced by substituents. For example:

  • 6,6-Dimethyl Derivatives : The dimethyl group stabilizes the keto tautomer due to reduced ring strain, aligning with experimental data .
  • Chlorophenyl Substituents: The electron-withdrawing chlorine atom may favor the enol tautomer, increasing acidity and reactivity. This contrasts with methoxy-substituted analogs, where electron-donating groups stabilize the keto form .

Pharmacological Implications

  • Kinase Inhibition : The benzimidazole-indazolone scaffold is prevalent in kinase inhibitors (e.g., JAK/STAT inhibitors). The 2-chlorophenyl group’s electronegativity may enhance ATP-binding pocket interactions .
  • Antimicrobial Activity : Chlorophenyl-containing compounds () are associated with antimicrobial properties, suggesting the target compound could exhibit similar effects .

Biological Activity

1-(1H-benzimidazol-2-yl)-6-(2-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is classified under the benzimidazole derivatives and features a complex structure that includes a tetrahydro-indazole moiety. Its chemical formula is C22H20ClN3O4C_{22}H_{20}ClN_{3}O_{4}, and it has a molecular weight of approximately 457.93 g/mol. Its structural characteristics contribute to its biological activity.

Research indicates that the compound exhibits various biological activities primarily through its interaction with key enzymes and cellular pathways:

  • Inhibition of Human Neutrophil Elastase (HNE) : A study demonstrated that derivatives of 1,5,6,7-tetrahydro-4H-indazol-4-one effectively inhibit HNE, a serine protease implicated in inflammatory responses. The K_i values for these inhibitors ranged from 6 to 35 nM, indicating potent activity .
  • Immunomodulatory Effects : Another benzimidazole derivative related to this compound showed potential as an immunomodulatory agent by inhibiting H+/K+-ATPases in T cells. This inhibition led to intracellular acidification and reduced T cell proliferation, suggesting a mechanism for modulating immune responses .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of the compound and its derivatives:

Activity Description Reference
HNE InhibitionPotent inhibitors with K_i values in low nanomolar range (6–35 nM)
ImmunomodulationInhibits H+/K+-ATPases leading to reduced T cell proliferation
Stability in Aqueous BufferHalf-lives over 1 hour for several derivatives
Competitive InhibitionMechanism confirmed via Lineweaver–Burk plots

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Inhibitory Effects on Inflammatory Diseases : The ability of the compound to inhibit HNE suggests its potential use in treating diseases characterized by excessive inflammation, such as chronic obstructive pulmonary disease (COPD) and certain cancers .
  • Immunotherapy Applications : The immunomodulatory effects observed with related benzimidazole derivatives indicate possible applications in cancer immunotherapy by regulating T cell responses .
  • Pharmacokinetics and Stability : Studies have shown that certain derivatives maintain stability in physiological conditions, which is critical for their development as therapeutic agents .

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